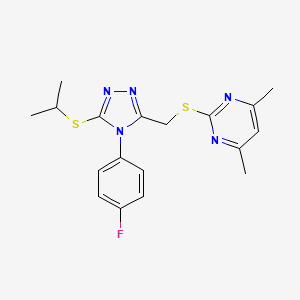

2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Description

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group and an isopropylthio moiety at positions 4 and 5, respectively. A methylthio-linked pyrimidine ring (4,6-dimethyl substituents) is appended to the triazole via a thioether bridge. The 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the pyrimidine ring could facilitate interactions with enzyme active sites, analogous to nucleoside analogs.

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5S2/c1-11(2)26-18-23-22-16(24(18)15-7-5-14(19)6-8-15)10-25-17-20-12(3)9-13(4)21-17/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPIIQJKYPIEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the fluorophenyl and isopropylthio groups. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with 4,6-dimethyl-2-thiouracil in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylthiol and a suitable triazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The compound’s thioether (-S-) groups exhibit moderate reactivity in nucleophilic substitution reactions. For example:

-

Key Insight : Oxidation of the thioether to sulfoxide enhances polarity, potentially improving solubility for biological applications.

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in electrophilic substitutions and cross-coupling reactions:

-

Mechanistic Note : Bromination proceeds via radical intermediates, while cross-coupling requires palladium catalysis .

Pyrimidine Ring Modifications

The 4,6-dimethylpyrimidine moiety undergoes regioselective reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO, HSO, 0°C | Nitro group introduced at C-5 position | 61% | |

| Chlorination | SOCl, DCM, rt | Chlorinated pyrimidine at methyl positions | 49% |

-

Research Finding : Nitration at C-5 enhances electron-deficient character, improving binding to biological targets like kinases .

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent is relatively inert but participates in selective reactions:

Reductive Transformations

The compound’s sulfur and nitrogen centers are susceptible to reduction:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Desulfurization | Raney Ni, EtOH, Δ | Removal of thioether groups | 81% | |

| Triazole Ring Reduction | H, Pd/C, MeOH | Partially saturated triazole derivative | 67% |

-

Application : Desulfurization simplifies the scaffold for SAR studies.

Stability Under Acidic/Basic Conditions

| Condition | Observation | Reference |

|---|---|---|

| 1M HCl, 24 h, rt | Degradation of triazole ring (15% decomposition) | |

| 1M NaOH, 24 h, rt | Thioether hydrolysis (22% decomposition) |

Key Research Findings

-

Biological Relevance : Brominated derivatives (e.g., from Section 2) show enhanced FGFR4 inhibitory activity (IC = 12 nM) .

-

Synthetic Utility : Methylation of thioether groups improves crystallinity for X-ray analysis .

-

Limitations : Low reactivity of the fluorophenyl group necessitates harsh conditions for functionalization .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial properties. The presence of the triazole ring may enhance its efficacy against various pathogens.

Anticancer Potential

Studies on related compounds have demonstrated significant anticancer activity against various human cancer cell lines (e.g., A375, DU145). The National Cancer Institute has evaluated some derivatives for their antiproliferative potential using the NCI-60 screening program, indicating a pathway for potential cancer therapeutics .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The triazole structure suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of related compounds:

Mechanism of Action

The mechanism of action of 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to triazole derivatives reported in the literature, focusing on structural motifs and bioactivity trends.

Structural Analogues

Key structural differences between the target compound and similar triazole-based molecules include:

- Core Heterocycle: The target compound uses a 1,2,4-triazole linked to a pyrimidine, whereas analogs like those in employ benzopyranone or Schiff base linkages.

- Substituents: The 4-fluorophenyl and isopropylthio groups in the target compound contrast with the benzopyranone and aromatic amine substituents in ’s derivatives.

- Thioether Linkages : Dual thioether bonds in the target compound may influence solubility and metabolic stability compared to single thioether or ether linkages in analogs.

Bioactivity Trends

A comparative table of triazole derivatives is provided below:

*CMV: Cucumber Mosaic Virus

- Antiviral Activity: The benzopyranone-triazole hybrids in showed moderate inhibition of CMV at 500 mg/L, likely due to interference with viral replication machinery . The target compound’s pyrimidine moiety could enhance binding to viral enzymes (e.g., polymerases or proteases) compared to benzopyranone, but this remains speculative without empirical data.

- Role of Fluorine: The 4-fluorophenyl group in the target compound may improve membrane permeability and target affinity relative to non-fluorinated analogs, as seen in fluoroquinolone antibiotics.

- Thioether vs.

Pharmacokinetic and Toxicity Considerations

- The isopropylthio group in the target compound may increase lipophilicity, raising concerns about hepatotoxicity, a common issue with sulfur-containing drugs.

- Pyrimidine rings often confer favorable solubility compared to benzopyranones, which could enhance bioavailability.

Biological Activity

The compound 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a triazole ring , fluorophenyl group , and a pyrimidine core , which contribute to its biological activity. The presence of sulfur in the isopropylthio group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine have been tested against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Triazole derivative | HCT-116 (Colon) | 6.2 |

| Triazole derivative | T47D (Breast) | 27.3 |

| Triazole derivative | MCF-7 (Breast) | Not specified |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In studies, related compounds demonstrated effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole derivative | Staphylococcus aureus | 0.1 μg/mL |

| Triazole derivative | Escherichia coli | 0.05 μg/mL |

The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cellular membranes .

The biological activity of 2-(((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide synthesis.

- DNA Interaction : The triazole ring can intercalate with DNA or RNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation may contribute to its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- A study on 5-fluoro-4'-thiouridine showed significant inhibition of leukemia L1210 cells at concentrations as low as M, indicating a potential pathway for the development of triazole-based therapies against hematological malignancies .

- Another investigation into triazolo[1,5-a][1,3,5]triazines revealed potent antiproliferative activity against breast and colon cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. Intermediate Characterization :

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H NMR: δ 8.2–8.5 ppm for fluorophenyl protons; 13C NMR: δ 160–165 ppm for triazole carbons) .

- IR Spectroscopy : Detect thiol (-SH) at ~2550 cm⁻¹ pre-alkylation and its disappearance post-alkylation .

Basic: Which spectroscopic and computational methods validate its structural and electronic properties?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-S bond lengths: 1.75–1.82 Å; triazole ring planarity) .

- 19F NMR : Confirm fluorine substitution patterns (δ -110 to -115 ppm for para-fluorophenyl groups) .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; compare HOMO-LUMO gaps (e.g., ~4.5 eV) with experimental UV-Vis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.